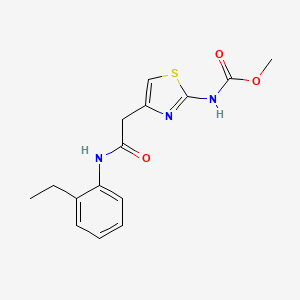

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Properties

IUPAC Name |

methyl N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-3-10-6-4-5-7-12(10)17-13(19)8-11-9-22-14(16-11)18-15(20)21-2/h4-7,9H,3,8H2,1-2H3,(H,17,19)(H,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXACBUGIGOVWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 2-ethylphenylamine with thiazole derivatives under specific conditions. One common method involves the use of thiosemicarbazide and ethyl cyanoacetate as starting materials, which undergo a series of condensation and cyclization reactions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of advanced purification techniques such as chromatography and crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran.

Substitution: Halides, amines; conditionssolvent such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or aminated derivatives .

Scientific Research Applications

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives, such as:

2-Aminothiazole: Known for its antimicrobial and anticancer activities.

Benzimidazole: Exhibits a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Imidazole: Used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties.

Biological Activity

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Overview of the Compound

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 342.41 g/mol |

| CAS Number | 954018-34-9 |

The compound features a thiazole ring, which is known for its role in various biological activities, linked to an amino group and a carbamate moiety.

Biological Activity

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, studies have reported that compounds with similar thiazole structures have IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, indicating potent cytotoxic effects .

Case Study:

A study conducted on a series of thiazole derivatives revealed that those with electron-donating groups at specific positions on the phenyl ring exhibited enhanced cytotoxicity. The presence of the ethyl group in this compound may contribute to its increased activity against cancer cells due to improved binding affinity to target proteins involved in cell proliferation .

2. Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial strains, showing potential as a lead compound in the development of new antibiotics .

Mechanism of Action:

The proposed mechanism involves the inhibition of key enzymes in bacterial metabolic pathways, thereby disrupting their growth and replication processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to:

- Thiazole Ring: Essential for anticancer and antimicrobial activities.

- Amino Group: Enhances interaction with biological targets, potentially increasing binding affinity.

- Carbamate Moiety: May play a role in modulating solubility and bioavailability.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity (IC50 µg/mL) | Antimicrobial Activity |

|---|---|---|

| Methyl (4-(2-(4-methoxyphenyl)amino)-2-oxoethyl)thiazol | 1.98 | Moderate |

| N-(4-chlorophenyl)-thiazol derivatives | 1.61 | High |

| Methyl (4-(2-(3-chlorophenyl)amino)-2-oxoethyl)thiazol | 23.30 | Low |

This table illustrates that while this compound exhibits promising activity, other derivatives may show varying levels of efficacy depending on structural modifications.

Q & A

Basic: What are the standard synthetic routes for Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the formation of the thiazole core, followed by coupling with the 2-ethylphenyl urea moiety and carbamate functionalization. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .

- Amide coupling : Use of coupling agents like EDC/HOBt to attach the 2-ethylphenyl group to the thiazole-ethyl intermediate .

- Carbamate introduction : Reaction with methyl chloroformate in dichloromethane under inert conditions .

Optimization strategies : - Temperature control : Lower temperatures (0–5°C) during carbamate formation reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Catalysts : Microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy :

- 1H NMR : Identifies protons on the thiazole ring (δ 7.2–8.1 ppm) and ethylphenyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) .

- 13C NMR : Confirms carbamate carbonyl (δ 155–160 ppm) and thiazole carbons (δ 120–140 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 347.12) .

- HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water gradients .

Basic: How is the preliminary biological activity of this compound evaluated in academic research?

Methodological Answer:

- Antimicrobial screening :

- Bacterial strains : E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton broth via microdilution (MIC assay) .

- Cytotoxicity :

- MTT assay : HepG2 or MCF-7 cells treated with 1–100 µM compound for 48 hours; IC50 calculated .

- Enzyme inhibition :

- Kinase assays : Testing against EGFR or COX-2 using fluorogenic substrates .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardized protocols : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Meta-analysis : Compare data from ≥3 independent studies using statistical tools (e.g., ANOVA) to identify outliers .

- Structural verification : Confirm batch-to-batch consistency via XRD or FTIR to rule out polymorphic effects .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets like EGFR (PDB ID: 1M17). Focus on hydrogen bonds between the carbamate group and Lys721 .

- Gene expression profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like Bax/Bcl-2) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with purified enzymes .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Substituent variation :

- Replace the 2-ethylphenyl group with fluorinated analogs to enhance metabolic stability .

- Modify the carbamate methyl group to ethyl or isopropyl to assess steric effects .

- Bioisosteric replacement : Swap the thiazole ring with oxazole or pyridine to evaluate ring electronics .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbamate oxygen) .

Advanced: What methodologies are used to assess its safety and toxicity profile?

Methodological Answer:

- In vitro toxicity :

- Hemolysis assay : Incubate with red blood cells (2% suspension) for 1 hour; measure absorbance at 540 nm .

- ROS detection : Flow cytometry with DCFH-DA in HepG2 cells to quantify oxidative stress .

- In silico prediction :

- ProTox-II : Predict LD50 and hepatotoxicity based on structural fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.